2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

This compound features a distinct 4-(1-methyl-1H-pyrazol-3-yl)piperidine substitution pattern not found in the 3-pyrazol-4-yl regioisomer (CAS 2319718-47-1), making it essential for regioisomeric purity assessment in parallel synthesis. The O-linked phenoxyacetamide terminus provides a metabolically cleavable ether bond for comparative metabolic stability studies versus N-linked analogs (CAS 2034557-40-7). Class-level evidence indicates pyrazolopiperidine sulfonamide scaffolds deliver superior APP potency over N-bicyclic sulfonamide chemotypes, supporting gamma-secretase inhibitor SAR exploration. The scaffold also offers intellectual property advantages for designing novel PN3 (Nav1.8) sodium channel probes. Select this compound when precise 4-pyrazol-3-yl geometry and phenoxyacetamide side-chain functionality are required for your target assay.

Molecular Formula C17H22N4O4S
Molecular Weight 378.45
CAS No. 2034556-13-1
Cat. No. B2555339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide
CAS2034556-13-1
Molecular FormulaC17H22N4O4S
Molecular Weight378.45
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
InChIInChI=1S/C17H22N4O4S/c1-20-9-8-16(19-20)13-6-10-21(11-7-13)26(23,24)15-4-2-14(3-5-15)25-12-17(18)22/h2-5,8-9,13H,6-7,10-12H2,1H3,(H2,18,22)
InChIKeySEOTXYRITOERCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034556-13-1) – Procurement-Relevant Compound Profile


2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034556-13-1) is a synthetic small molecule (MW 378.4 g/mol) belonging to the pyrazolopiperidine sulfonamide class [1]. Its structure features a 1-methyl-1H-pyrazol-3-yl group attached to the 4-position of a piperidine ring, which is further N-sulfonylated to a phenoxyacetamide moiety. This scaffold has been explored in medicinal chemistry for gamma-secretase inhibition and sodium channel modulation, though no published target-specific activity data for this precise compound were identified in primary literature, patents, or authoritative public databases at the time of this analysis [2].

Why Generic Substitution of 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide Is Not Supported by Evidence


Substituting 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide with a closely related structural analog (e.g., the regioisomeric 3-pyrazolyl-piperidine analog CAS 2319718-47-1 or the N-linked phenylacetamide analog CAS 2034557-40-7) is not supported by available evidence due to the absence of published comparative bioactivity, selectivity, or pharmacokinetic data. In the pyrazolopiperidine sulfonamide class, small changes in the attachment position of the pyrazole ring (3-yl vs. 4-yl) and the nature of the sulfonamide-linked terminus (phenoxyacetamide vs. methyl or phenylacetamide) have been shown to profoundly affect potency and subtype selectivity in gamma-secretase and kinase inhibitor programs [1][2]. Without head-to-head pharmacological data, functional interchangeability cannot be assumed, and selection must be based on the specific structural and physicochemical requirements of the target assay or synthetic route.

Quantitative Differentiation Evidence for 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide (2034556-13-1) vs. Closest Analogs


Regioisomeric Pyrazole Attachment (C4 vs. C3) Confers Distinct Spatial Orientation of the Hinge-Binding Motif

The target compound bears the 1-methyl-1H-pyrazol-3-yl group at the 4-position of the piperidine ring. Its closest commercially catalogued regioisomer, 2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide (CAS 2319718-47-1), places the pyrazole attachment at the 3-position of the piperidine [1]. In the related sulfonamide-pyrazolopiperidine gamma-secretase inhibitor series, the pyrazolopiperidine core was identified as a critical pharmacophore, and modification of the piperidine substitution pattern led to significant changes in APP potency (IC50 shifts exceeding 10-fold) [2]. No direct comparative biological data exist for these two specific regioisomers, precluding a quantitative activity claim at this time.

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Sulfonamide-Linked Phenoxyacetamide Moiety Adds Hydrogen Bond Donor/Acceptor Capacity vs. Simple Methylsulfonyl Analogs

The target compound contains a 4-sulfonylphenoxyacetamide terminus, contributing one hydrogen bond donor (amide NH2) and two additional acceptors (ether oxygen, amide carbonyl) beyond the sulfonamide group. The simpler analog 1-methanesulfonyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034459-12-4) replaces this entire moiety with a methyl group, eliminating these hydrogen-bonding features. Computed physicochemical properties from PubChem show the target compound has an XLogP3 of 0.6 and 6 H-bond acceptors [1], whereas the methanesulfonyl analog has a lower molecular weight (estimated ~299 g/mol) and reduced polar surface area, which would predictably alter solubility and permeability profiles—though no direct comparative solubility or permeability measurements are available for these two specific compounds in peer-reviewed literature.

Drug design Physicochemical properties Ligand efficiency

Pyrazolopiperidine Sulfonamide Scaffold Demonstrates Class-Level Potency Advantage Over N-Bicyclic Sulfonamide Scaffolds in Gamma-Secretase Inhibition

Although no target-specific IC50 for 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide has been published, the pyrazolopiperidine sulfonamide scaffold class to which it belongs has been shown to deliver significant increases in amyloid precursor protein (APP) processing potency over the original N-bicyclic sulfonamide scaffold. Ye et al. (2010) reported that the pyrazolopiperidine scaffold achieved substantially improved APP potency, which translated into enhanced in vivo efficacy in gamma-secretase inhibition models [1][2]. A representative sulfonamide-pyrazolopiperidine compound (CHEMBL2314618) showed IC50 of 3.5 nM against gamma-secretase-mediated Aβ42 production in HEK293 cells, with 3- to 9-fold selectivity over Notch cleavage (IC50 31 nM) [3]. This class-level potency trend implies that the target compound, possessing the same core scaffold, may exhibit similar potency characteristics relative to older N-bicyclic sulfonamide chemotypes, though direct confirmation is required.

Gamma-secretase inhibition Alzheimer's disease Amyloid beta

Sulfonylphenoxyacetamide Substitution Pattern vs. N-Linked Phenylacetamide Analogs: Differentiated Metabolic Liability Profile Predicted by Class SAR

The target compound features an O-linked phenoxyacetamide terminus, in contrast to the N-linked phenylacetamide analog N-(4-methyl-2-{3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-ylsulfonyl}phenyl)acetamide (CAS 2034557-40-7) which has the acetamide directly attached to the phenyl ring [1]. In the pyrazolopiperidine sulfonamide gamma-secretase inhibitor series, Part II of the Ye et al. (2010) publication explicitly reports that significant improvements in metabolic stability were achieved through structural optimization of the sulfonamide-linked terminus, with stability improvements translating to improved in vivo efficacy [2]. The ether-linked phenoxyacetamide of the target compound introduces a metabolically cleavable O-CH2 bond not present in the N-linked analog, potentially offering a different metabolic soft spot profile. No direct comparative microsomal stability data for these two specific compounds are publicly available.

Metabolic stability Sulfonamide metabolism Drug disposition

Lack of Published Sodium Channel or Kinase Selectivity Data Differentiates This Compound from More Advanced Pyrazole-Sulfonamide Leads

The pyrazole-sulfonamide chemotype represented by the target compound has been claimed in patents as voltage-gated sodium channel inhibitors, including the PN3 (Nav1.8) subtype relevant to neuropathic pain, with pyrazole-amides and -sulfonamides described as 'potent inhibitors of sodium channels' in US7223782 [1]. However, unlike more advanced leads such as the N-alkylsulfonylpyrazole EGFR inhibitor 26f (which showed improved activity against EGFR mutants relative to the piperidine-containing series) [2], no quantitative sodium channel IC50, kinase profiling data, or selectivity scores have been reported for CAS 2034556-13-1. This represents a critical data gap for procurement decisions where target selectivity is a primary selection criterion, distinguishing this compound from better-characterized pyrazole-sulfonamide clinical candidates.

Sodium channel inhibition Selectivity profiling Pain therapeutics

Evidence-Backed Research Application Scenarios for 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide (2034556-13-1)


Gamma-Secretase Inhibitor Lead Optimization Programs Requiring a Pyrazolopiperidine Sulfonamide Core with a Phenoxyacetamide Vector

Based on the class-level evidence that pyrazolopiperidine sulfonamide scaffolds provide significantly improved APP potency over N-bicyclic sulfonamide chemotypes [1], this compound is suited as a starting point or intermediate for gamma-secretase inhibitor SAR exploration, particularly where the phenoxyacetamide side chain is desired as a vector for additional hydrogen bonding or solubility modulation.

Chemical Biology Probe Development Targeting Voltage-Gated Sodium Channels with a Pyrazole-Sulfonamide Pharmacophore

Given that pyrazole-sulfonamide compounds have been patented as PN3 (Nav1.8) sodium channel modulators [2], this compound can serve as a scaffold for designing novel sodium channel probes. Its structural differentiation from the patented exemplars (4-pyrazol-3-yl substitution pattern, phenoxyacetamide terminus) may offer intellectual property advantages in probe development, though de novo selectivity profiling will be required.

Synthetic Chemistry Reference Standard for Regioisomeric Purity Assessment in Pyrazolopiperidine Library Synthesis

The distinct 4-(1-methyl-1H-pyrazol-3-yl)piperidine substitution pattern differentiates this compound from its 3-pyrazol-4-yl regioisomer (CAS 2319718-47-1) [3]. It can be employed as an analytical reference standard for HPLC or NMR-based regioisomeric purity assessment in parallel synthesis libraries, ensuring that the correct regioisomer is selected for downstream biological assays.

Metabolic Stability Structure-Activity Relationship Studies on Ether-Linked vs. N-Linked Sulfonamide Termini

The O-linked phenoxyacetamide terminus of CAS 2034556-13-1 presents a metabolically cleavable ether bond not present in N-linked analogs such as CAS 2034557-40-7. This enables comparative in vitro microsomal or hepatocyte stability studies to elucidate the role of the ether linkage in metabolic clearance, building on the class-level observation that sulfonamide terminus modifications significantly impact metabolic stability in the pyrazolopiperidine series [4].

Quote Request

Request a Quote for 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.